molecular formula C13H15FSi B14125129 Naphthalene, 1-fluoro-5-(trimethylsilyl)- CAS No. 59080-28-3

Naphthalene, 1-fluoro-5-(trimethylsilyl)-

Cat. No.: B14125129
CAS No.: 59080-28-3
M. Wt: 218.34 g/mol
InChI Key: NEOBHJWEGYSLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1-fluoro-5-(trimethylsilyl)- is an organosilicon compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trimethylsilyl group at the 5-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-fluoro-5-(trimethylsilyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, fluoride sources for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups .

Mechanism of Action

The mechanism by which Naphthalene, 1-fluoro-5-(trimethylsilyl)- exerts its effects is primarily related to its electronic structureThis can influence various pathways, including electron transfer and fluorescence quenching .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1-fluoro-5-(trimethylsilyl)- is unique due to the specific combination of fluoro and trimethylsilyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability .

Properties

CAS No.

59080-28-3

Molecular Formula

C13H15FSi

Molecular Weight

218.34 g/mol

IUPAC Name

(5-fluoronaphthalen-1-yl)-trimethylsilane

InChI

InChI=1S/C13H15FSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3

InChI Key

NEOBHJWEGYSLRL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.